N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine
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Overview
Description
N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine is a complex organic compound that combines the structural features of aziridine, phenyl, phosphoryl, and adamantane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine typically involves the coupling of aziridine with adamantane derivatives. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various amine products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various amine derivatives, phosphoryl compounds, and substituted adamantane derivatives. These products can have significant applications in different fields .
Scientific Research Applications
N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes and pathways . The phosphoryl group can also participate in phosphorylation reactions, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aziridine derivatives, such as N-alkyl aziridines and N-aryl aziridines, as well as adamantane derivatives like adamantylamines and adamantylphosphoryl compounds .
Uniqueness
N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine is unique due to its combination of aziridine, phenyl, phosphoryl, and adamantane groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
56252-39-2 |
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Molecular Formula |
C18H25N2OP |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[aziridin-1-yl(phenyl)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C18H25N2OP/c21-22(20-6-7-20,17-4-2-1-3-5-17)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h1-5,14-16H,6-13H2,(H,19,21) |
InChI Key |
MARDHLWQLBIPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(C2=CC=CC=C2)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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